3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane: is a complex organic compound characterized by its unique bicyclic structure and the presence of both sulfonyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Bicyclic Core: The bicyclic structure is often synthesized through a Diels-Alder reaction, followed by functional group modifications.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the bicyclic core using reagents such as methylsulfonyl chloride under basic conditions.
Attachment of the Trifluoromethylphenyl Group: The final step involves the coupling of the trifluoromethylphenyl group to the bicyclic core, typically through a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane: undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted trifluoromethyl compounds.
Scientific Research Applications
3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound is known to:
Bind to Enzymes: Inhibit enzyme activity by forming stable complexes with the active site.
Modulate Receptor Activity: Interact with cell surface receptors, altering signal transduction pathways.
Affect Cellular Processes: Influence cellular processes such as apoptosis and cell proliferation through its interaction with intracellular proteins.
Comparison with Similar Compounds
3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane: can be compared with other similar compounds, such as:
(1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane: Lacks the trifluoromethylphenyl group, resulting in different chemical properties and biological activities.
(1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3-methylphenyl)methanone: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and potency.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3S/c1-24(22,23)14-8-12-5-6-13(9-14)20(12)15(21)10-3-2-4-11(7-10)16(17,18)19/h2-4,7,12-14H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVMTFBGQZUKNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.